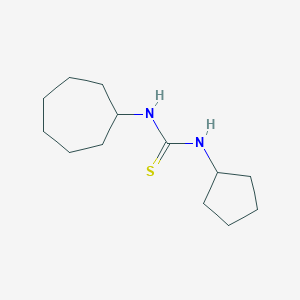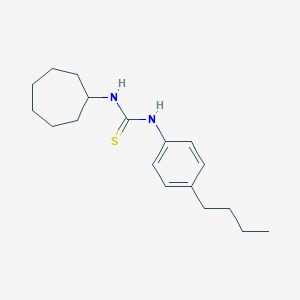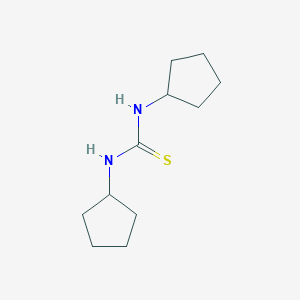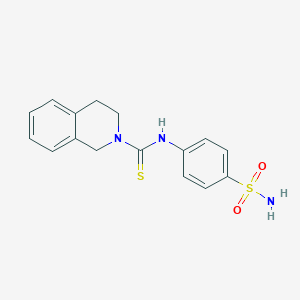
N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide, also known as SPT or SPTC, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. SPTC belongs to the class of sulfonamide-based compounds and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. It also inhibits the activity of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation.
Biochemical and Physiological Effects
N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC has several advantages for use in lab experiments. It is stable and can be easily synthesized in high yields and purity. It has also been shown to have low toxicity and is well-tolerated in animal models. However, N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC has some limitations, including its poor solubility in water, which can limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC. One area of interest is the development of N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential use of N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC in combination with other anti-cancer or anti-inflammatory agents. Additionally, further studies are needed to understand the mechanism of action of N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC and its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC involves the reaction of 4-aminobenzenesulfonamide with 3,4-dihydroisoquinoline-2(1H)-carbothioamide in the presence of a catalyst. The reaction yields N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC as a white solid with a melting point of 246-248°C. The synthesis of N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC has been optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Propiedades
Nombre del producto |
N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide |
|---|---|
Fórmula molecular |
C16H17N3O2S2 |
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
N-(4-sulfamoylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C16H17N3O2S2/c17-23(20,21)15-7-5-14(6-8-15)18-16(22)19-10-9-12-3-1-2-4-13(12)11-19/h1-8H,9-11H2,(H,18,22)(H2,17,20,21) |
Clave InChI |
LQIATRCOIMOJJF-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N |
SMILES canónico |
C1CN(CC2=CC=CC=C21)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B216330.png)
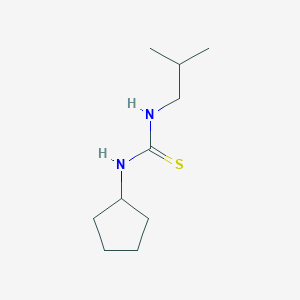
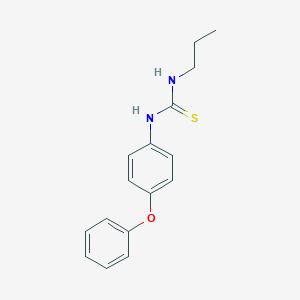
![methyl 4-[10-(cyclopropylcarbonyl)-3-(3,4-dimethoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B216336.png)
![4-[3-(4-tert-butylphenyl)-1-oxo-11-pyridin-4-yl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B216343.png)
![10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216344.png)
![3-(4-tert-butylphenyl)-10-(trifluoroacetyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216345.png)
![3-(4-tert-butylphenyl)-10-propanoyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216346.png)
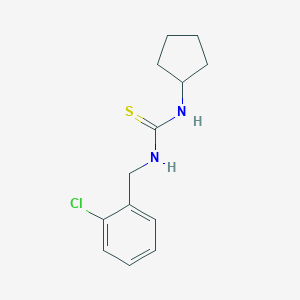
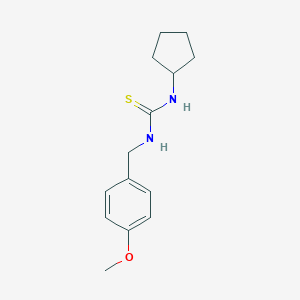
![4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216349.png)
